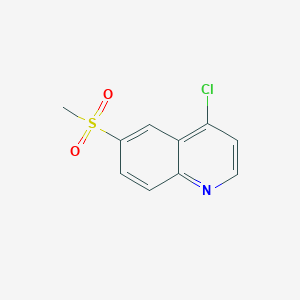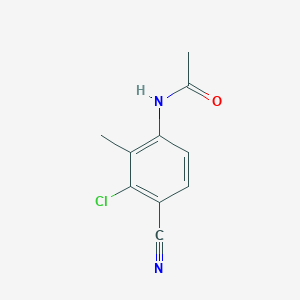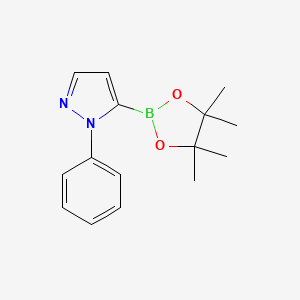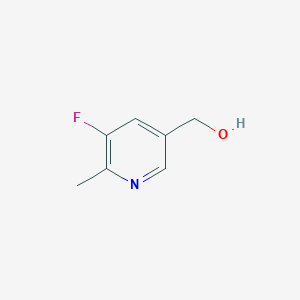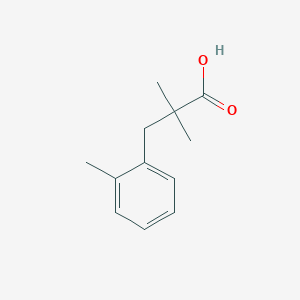
2,2-二甲基-3-(2-甲基苯基)丙酸
描述
2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of propanoic acid, characterized by the presence of a 2-methylphenyl group and two methyl groups attached to the alpha carbon
科学研究应用
2,2-Dimethyl-3-(2-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid typically involves the alkylation of 2-methylphenylacetic acid with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the 2-methylphenylacetic acid to form the desired product.
Industrial Production Methods: On an industrial scale, the production of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride is a typical reducing agent for such transformations.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the 2-methylphenyl group can be functionalized with various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response.
相似化合物的比较
2,2-Dimethyl-3-phenylpropanoic acid: Similar structure but lacks the 2-methyl group on the phenyl ring.
2,2-Dimethyl-3-(3-methylphenyl)propanoic acid: Similar structure but with the methyl group in the meta position on the phenyl ring.
2,2-Dimethyl-3-(4-methylphenyl)propanoic acid: Similar structure but with the methyl group in the para position on the phenyl ring.
Uniqueness: 2,2-Dimethyl-3-(2-methylphenyl)propanoic acid is unique due to the specific positioning of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
属性
IUPAC Name |
2,2-dimethyl-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHUSIQWNGAUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


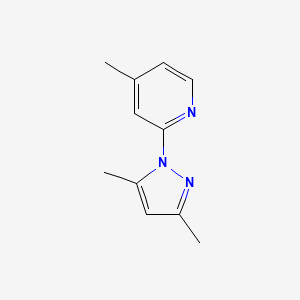

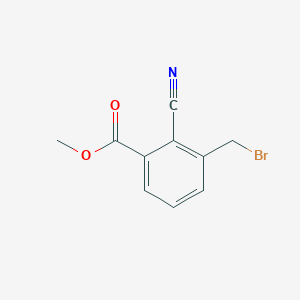
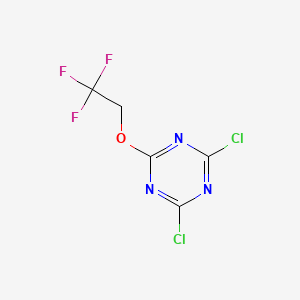
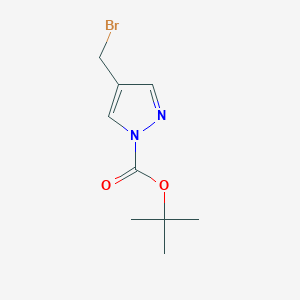
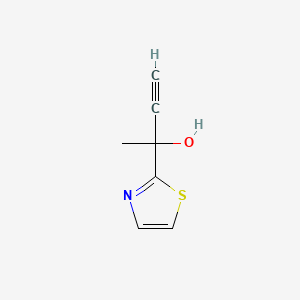
![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)

